

Physical and chemical properties of Spiro[5.5]undecan-3-one

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Compound of Interest

Compound Name: Spiro[5.5]undecan-3-one

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Technical Guide: Spiro[5.5]undecan-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Spiro[5.5]undecan-3-one**, a spirocyclic ketone with applications as a versatile building block in organic synthesis. The unique three-dimensional structure of this compound makes it a valuable scaffold in medicinal chemistry and materials science. This document summarizes available data, outlines general experimental protocols, and discusses the potential applications of this compound and its derivatives.

Core Physical and Chemical Properties

Spiro[5.5]undecan-3-one is a carbocyclic ketone with the molecular formula $C_{11}H_{18}O$.^[1] Its structure features two cyclohexane rings connected by a single spiro carbon atom.^[1] While extensive experimental data for this specific molecule is limited, a combination of computed data and information from related compounds allows for a detailed characterization.

Physical Properties

Experimental data on the physical properties of **Spiro[5.5]undecan-3-one** are not readily available in the public domain. The data presented below are largely computational predictions from reputable chemical databases. For context, experimental data for closely related compounds are included where available.

Property	Value	Data Type	Source
Molecular Weight	166.26 g/mol	Computed	[1]
Monoisotopic Mass	166.13577 Da	Computed	[2]
Melting Point	Not Available	-	-
Melting Point of Spiro[5.5]undecane-3-carboxylic acid	77–78°C	Experimental	[3]
Boiling Point	Not Available	-	-
Boiling Point of 1,7-Dioxaspiro[5.5]undecane	193 °C at 750 mmHg	Experimental	
Density	Not Available	-	-
Solubility	Not Available	-	-
Predicted logP	3.0	Computed	[2]

Chemical Identifiers

Identifier	Value	Source
CAS Number	1890-25-1	[1]
IUPAC Name	spiro[5.5]undecan-3-one	[1]
InChI	InChI=1S/C11H18O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h1-9H2	[1]
InChIKey	QIPAUQVWJAXYOQ-UHFFFAOYSA-N	[1]
SMILES	C1CCC2(CC1)CCC(=O)CC2	[1]

Spectroscopic Data

Detailed experimental spectra for **Spiro[5.5]undecan-3-one** are not widely published. However, GC-MS data are available, and the expected spectral characteristics can be inferred from the analysis of related spirocyclic compounds.

Technique	Description
Mass Spectrometry (MS)	GC-MS data is available through the NIST database, with a notable peak at m/z 111 and the molecular ion peak at 166. [1]
Infrared (IR) Spectroscopy	The IR spectrum is expected to show a strong characteristic absorption band for the C=O stretch of the ketone group, typically in the range of 1705-1725 cm ⁻¹ . The spectrum for the related compound Spiro[5.5]undeca-1,8-dien-3-one is available in the NIST WebBook. [4]
Nuclear Magnetic Resonance (NMR) Spectroscopy	The ¹ H NMR spectrum would display a complex pattern of multiplets in the aliphatic region due to the protons on the two cyclohexane rings. The ¹³ C NMR spectrum would show a characteristic signal for the carbonyl carbon in the downfield region (typically >200 ppm), along with signals for the spiro carbon and the other aliphatic carbons. While specific spectra for Spiro[5.5]undecan-3-one are not readily available, numerous examples exist for substituted spiro[5.5]undecane derivatives. [5] [6] [7]

Chemical Reactivity and Stability

The chemical reactivity of **Spiro[5.5]undecan-3-one** is primarily dictated by the ketone functional group. Standard ketone reactions such as reduction to the corresponding alcohol, nucleophilic addition, and enolate formation are expected. The spirocyclic framework may impart some steric hindrance, potentially influencing reaction rates and stereochemical outcomes.

The stability of the compound is generally good under standard conditions. Storage should be in a cool, dry place away from strong oxidizing agents.

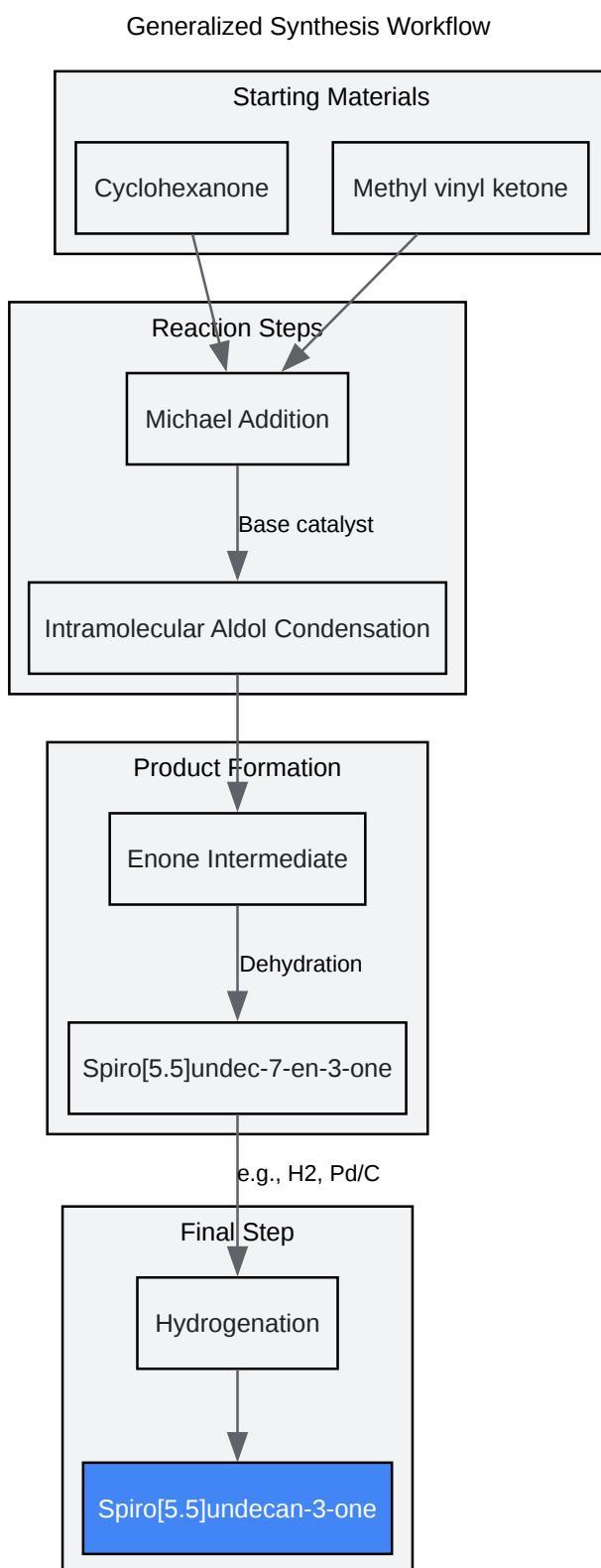
Experimental Protocols

While a specific, detailed synthesis protocol for **Spiro[5.5]undecan-3-one** is not available in the cited literature, a general synthetic strategy can be proposed based on established methods for constructing the spiro[5.5]undecane framework.

General Synthesis Approach: Robinson Annulation

A plausible route to **Spiro[5.5]undecan-3-one** is through a Robinson annulation reaction. This method is a versatile tool for the formation of six-membered rings in a variety of contexts, including the synthesis of spirocycles.^[8]

Workflow for the Synthesis of **Spiro[5.5]undecan-3-one**



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Caption: Generalized workflow for the synthesis of **Spiro[5.5]undecan-3-one**.

Methodology:

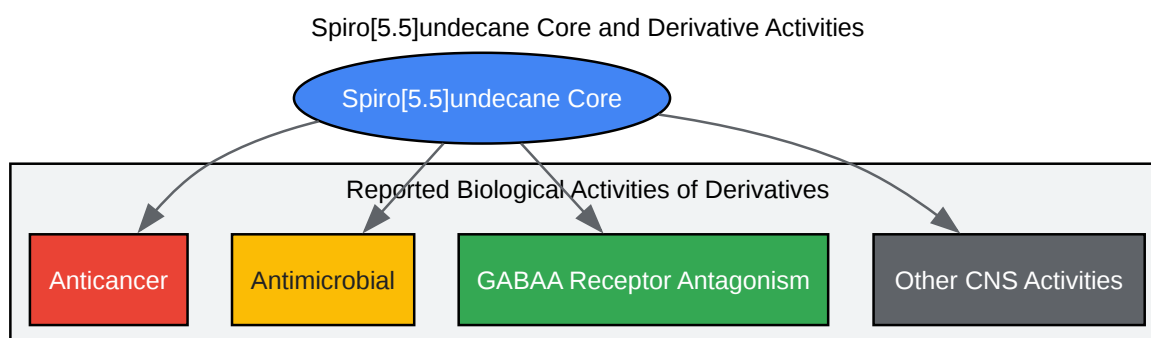
- Michael Addition: Cyclohexanone would be deprotonated with a suitable base to form an enolate, which then undergoes a Michael addition to methyl vinyl ketone.
- Aldol Condensation: The resulting 1,5-dicarbonyl compound would then undergo an intramolecular aldol condensation, followed by dehydration, to form the spirocyclic enone intermediate, Spiro[5.5]undec-7-en-3-one.
- Hydrogenation: The final step would involve the catalytic hydrogenation of the carbon-carbon double bond to yield the saturated spirocyclic ketone, **Spiro[5.5]undecan-3-one**.

It is important to note that optimization of reaction conditions, including the choice of base, solvent, and temperature, would be necessary to achieve a good yield.

Biological Activity and Applications

Currently, there is no direct evidence of **Spiro[5.5]undecan-3-one** being involved in specific biological signaling pathways. However, the spiro[5.5]undecane scaffold is present in a variety of natural products and has been identified as a privileged structure in medicinal chemistry. Derivatives of this core structure have been reported to exhibit a range of biological activities.

Biological Activities of Spiro[5.5]undecane Derivatives



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Caption: Relationship of the Spiro[5.5]undecane core to various biological activities.

- **Anticancer Activity:** Certain substituted spiro[5.5]undecane derivatives have been synthesized and evaluated for their in vitro anti-cancer activity.^[9]
- **Antimicrobial Properties:** The spirocyclic framework is a feature in some compounds with antimicrobial properties.
- **GABAA Receptor Antagonism:** 3,9-Diazaspiro[5.5]undecane-based compounds have been reported as potent competitive antagonists of the GABAA receptor.

These findings highlight the potential of **Spiro[5.5]undecan-3-one** as a starting material for the synthesis of novel therapeutic agents. Its utility also extends to the fragrance industry and as a monomer for the development of advanced polymers in materials science.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Spiro[5.5]undecan-3-one** is classified with the following hazards:

- H315: Causes skin irritation.^[1]
- H319: Causes serious eye irritation.^[1]
- H335: May cause respiratory irritation.^[10]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound. Work should be conducted in a well-ventilated area.

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References

- 1. Spiro[5.5]undecan-3-one | C₁₁H₁₈O | CID 574172 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Spiro[5.5]undecan-3-one (C₁₁H₁₈O) [pubchemlite.lcsb.uni.lu]
- 3. Buy Spiro[5.5]undecane-3-carboxylic acid | 18244-47-8 [smolecule.com]
- 4. Spiro[5.5]undeca-1,8-dien-3-one [webbook.nist.gov]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. banglajol.info [banglajol.info]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Spiro[5.5]undec-1-en-3-one | C₁₁H₁₆O | CID 323824 - PubChem [pubchem.ncbi.nlm.nih.gov]
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